molecular formula C14H11BrO B085669 2-Bromo-4'-phenylacetophenone CAS No. 135-73-9

2-Bromo-4'-phenylacetophenone

Cat. No. B085669
CAS RN: 135-73-9
M. Wt: 275.14 g/mol
InChI Key: KGHGZRVXCKCJGX-UHFFFAOYSA-N
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Description

2-Bromo-4’-phenylacetophenone is a white to pale yellow crystalline powder . It is also known as 1-(4-bromophenyl)-2-phenylethan-1-one and is a type of stilbenoid .


Molecular Structure Analysis

The molecular formula of 2-Bromo-4’-phenylacetophenone is C14H11BrO . It contains a total of 28 bonds, including 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .


Chemical Reactions Analysis

2-Bromo-4’-phenylacetophenone undergoes condensation reactions with aldehydes in the presence of SnCl2 or SmI3 to afford α,β-unsaturated ketones . It is also useful in the esterification of carboxylic acids .


Physical And Chemical Properties Analysis

2-Bromo-4’-phenylacetophenone is a white to pale yellow crystalline powder . It can also appear as a yellowish to beige-brown powder . The melting point ranges from 123°C to 125°C .

Scientific Research Applications

  • Affinity Reagent for Aldehyde Dehydrogenase : 2-Bromo-1-phenylethanone, a related compound, is used as an affinity reagent for human liver aldehyde dehydrogenase. It specifically labels a unique tryptic peptide in the enzyme, identifying Glu-268 as part of the active site (Abriola et al., 1987).

  • Solvent-free Mechanochemical Synthesis : In a study of phosphonium salts synthesis, 2-bromo-2-phenylacetophenone was used in a solvent-free, mechanically induced transformation. This method favored the production of thermodynamically favorable C-phosphorylated products (Balema et al., 2002).

  • Photoinduced DNA Cleavage : Bromofluoroacetophenone derivatives, closely related to 2-Bromo-4'-phenylacetophenone, have been investigated for their ability to cleave DNA upon excitation. These compounds, when conjugated with pyrrolecarboxamide, were found to be effective DNA cleaving agents (Wender & Jeon, 2003).

  • Synthesis of Antiviral Agents : The synthesis of p-Phenylacetophenone, related to 2-Bromo-4'-phenylacetophenone, has been used in creating compounds that exhibit antiviral activity against viruses like Japanese encephalitis virus (JEV) and Herpes simplex virus type-I (HSV-I) (Pandey et al., 2004).

  • Carbonic Anhydrase Inhibition : Compounds synthesized from (2-Bromo-3,4-dimethoxyphenyl) methanone, a derivative of 2-Bromo-4'-phenylacetophenone, have shown inhibitory effects on human carbonic anhydrase, indicating potential therapeutic applications in treating glaucoma, epilepsy, and other disorders (Balaydın et al., 2012).

  • Physico-Chemical Characterization : A study was conducted to evaluate the impact of biofield energy treatment on 4-bromoacetophenone, a related compound, analyzing its physical, thermal, and spectral properties (Trivedi et al., 2015).

  • Photocleavage of DNA : 4'-Bromoacetophenone analogs, closely related to 2-Bromo-4'-phenylacetophenone, were explored as potential photoinducible DNA cleaving agents. These studies provide insights into their utility in DNA research (Jeon & Wender, 2001).

Safety And Hazards

2-Bromo-4’-phenylacetophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dusts or mists, and to use personal protective equipment when handling this chemical .

Future Directions

While the specific future directions for 2-Bromo-4’-phenylacetophenone are not detailed in the available resources, it is a technical grade chemical often used in the laboratory for the synthesis of other substances . This suggests that it may continue to be used in various chemical reactions and syntheses.

properties

IUPAC Name

2-bromo-1-(4-phenylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H11BrO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHGZRVXCKCJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5059660
Record name Ethanone, 1-[1,1'-biphenyl]-4-yl-2-bromo-
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Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name 4-Phenylphenacyl bromide
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Product Name

2-Bromo-4'-phenylacetophenone

CAS RN

135-73-9
Record name 1-[1,1′-Biphenyl]-4-yl-2-bromoethanone
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Record name 4-Phenylphenacyl bromide
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Record name 2-Bromo-4'-phenylacetophenone
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Record name Ethanone, 1-[1,1'-biphenyl]-4-yl-2-bromo-
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Record name Ethanone, 1-[1,1'-biphenyl]-4-yl-2-bromo-
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Record name Biphenyl-4-yl bromomethyl ketone
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Record name 4-PHENYLPHENACYL BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
A Sugiura, RE Kepner, AD Webb - The Journal of Organic …, 1962 - ACS Publications
… Under heterogeneous conditions 2-bromo-4'-phenylacetophenone reacts with powdered sodium hydroxide in anhydrous ether to give p-phenylbenzoic acid (4%) and neutral …
Number of citations: 6 pubs.acs.org
GA Sim - Acta Crystallographica Section C: Crystal Structure …, 1986 - scripts.iucr.org
(IUCr) 2-Bromo-4'-phenylacetophenone Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) Volume 42 Part 10 …
Number of citations: 2 scripts.iucr.org
H Alper, L Pattee - The Journal of Organic Chemistry, 1979 - ACS Publications
1 2 are listed in Table I. Bromides are more reactive than chlorides. 2-Bromo-4'-phenylacetophenone (1, R= p-C6H5C6H4) was recovered unchanged when exposed to alumina in the …
Number of citations: 25 pubs.acs.org
XQ Ye, LX Zhang, AJ Zhang, XX Chen, ZY Zhang - 2002 - ir.lzu.edu.cn
… -4-yl)-7H-1,2,4-triazolo[3,4-b](1,3,4 ]thiadiazines was synthesized by means of the reactions between 3-aryl-4-amino-5-mercapto-1, 2, 4-triazoles and 2-bromo-4'-phenylacetophenone. …
Number of citations: 2 ir.lzu.edu.cn
GC DuBois, E Appella, W Levin, AY Lu… - Journal of Biological …, 1978 - Elsevier
… 2-Bromo-4'-nitroacetophenone 2-Bromo-4'-phenylacetophenone Diphenyl chlorophosphate 5,5'-Dithiobis(2-nitrobenzoic Phenacyl bromide Compound (mu) acid) Experiment C 98 82 …
Number of citations: 96 www.sciencedirect.com
RD Bach, MW Klein, RA Ryntz… - The Journal of Organic …, 1979 - ACS Publications
1 2 are listed in Table I. Bromides are more reactive than chlorides. 2-Bromo-4'-phenylacetophenone (1, R= p-C6H5C6H4) was recovered unchanged when exposed to alumina in the …
Number of citations: 48 pubs.acs.org
SH Chong, W Henderson, TSA Hor - Dalton Transactions, 2007 - pubs.rsc.org
… (CH2)3PPh2) can be stabilized and isolated by the use of electron-rich and aromatic halogenated substituents R [eg 3-(2-bromoethyl)indole and 2-bromo-4′-phenylacetophenone] …
Number of citations: 2 pubs.rsc.org
SJ Sabounchei, M Panahimehr, HR Khavasi… - Chemical Papers, 2014 - Springer
… The reaction of dppm (1,1-bis(diphenylphosphino)methane) with 2-bromo-4-phenylacetophenone and benzyl bromoacetate in chloroform produces new phosphonium salts, […
Number of citations: 4 link.springer.com
MS Ali, J Ullah, M Lateef, S Iqbal… - Journal of the …, 2022 - search.ebscohost.com
High yielding syntheses of new esters (1a-1l) have been developed by way of facile one-pot reaction of vanillic acid (1) with a variety of 2-bromoacetophenone derivatives. Their …
Number of citations: 2 search.ebscohost.com
CC Tzeng, KH Lee, TC Wang, CH Han… - Pharmaceutical …, 2000 - Springer
Purpose. The main objective of this investigation was to explore thecytotoxic structure-activity relationships of γ-substituted γ-aryloxymethyl-α-methylene-γ-butyrolactones against cancer …
Number of citations: 42 link.springer.com

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